sodium;N-cyclohexylsulfamate

sweetness potency relative sweetness high-intensity sweeteners

Sodium N-cyclohexylsulfamate (CAS 139-05-9), commonly known as sodium cyclamate, is a first-generation non-nutritive, high-intensity artificial sweetener of the sulfamate chemical class. It possesses a sweetness potency 30–50 times that of sucrose by weight, making it the least potent among commercially adopted high-intensity sweeteners.

Molecular Formula C6H12NNaO3S
Molecular Weight 201.22 g/mol
Cat. No. B7802010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;N-cyclohexylsulfamate
Molecular FormulaC6H12NNaO3S
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1
InChIKeyUDIPTWFVPPPURJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium N-Cyclohexylsulfamate (Sodium Cyclamate) Procurement Baseline: CAS 139-05-9, E952, and C6H12NNaO3S


Sodium N-cyclohexylsulfamate (CAS 139-05-9), commonly known as sodium cyclamate, is a first-generation non-nutritive, high-intensity artificial sweetener of the sulfamate chemical class [1]. It possesses a sweetness potency 30–50 times that of sucrose by weight, making it the least potent among commercially adopted high-intensity sweeteners [2]. Discovered in 1937, cyclamate is characterised by a molecular weight of 201.22 g·mol⁻¹, a melting point exceeding 300 °C (with decomposition around 280 °C), and high aqueous solubility (≥1 g per 5 mL at 20 °C) . Unlike many high-potency sweeteners, cyclamate displays hydrophilic hydration behaviour that underpins its synergistic functionality in sweetener blends [3].

Why Sodium N-Cyclohexylsulfamate Cannot Be Casually Substituted: Physicochemical and Regulatory Barriers in Sweetener Procurement


Attempting to replace sodium cyclamate with another high-intensity sweetener on a 1:1 sweetness-equivalent basis in an established formulation fails for at least four independently documented reasons. First, cyclamate's sweetness potency (30–50× sucrose) is the lowest among commercial intense sweeteners, meaning a simple substitution of aspartame (200×) or sucralose (600×) without recalibration of bulking agents and sweetness profile disrupts product structure and mouthfeel [1]. Second, cyclamate exhibits hydrophilic hydration — a physicochemical property shared with bulk sweeteners such as sucrose — that yields positive sweetness synergy when blended with sugars; in contrast, aspartame and alitame possess hydrophobic hydration, producing suppression effects in equivalent sucrose blends [2]. Third, the classic 10:1 cyclamate:saccharin mixture generates sweetness potentiation beyond additivity while simultaneously reducing bitter off-taste below the level of either component alone; no other binary sweetener pair replicates this specific dual functional profile [3]. Fourth, cyclamate's regulatory status is uniquely bifurcated — approved in over 50 countries (JECFA ADI 0–11 mg/kg bw) while banned by the US FDA since 1970 — a jurisdictional constraint that has no parallel among other first-generation sweeteners and directly dictates procurement geography [4].

Sodium N-Cyclohexylsulfamate: Six Quantitative Differentiation Dimensions for Scientific and Procurement Decision-Making


Evidence 1 – Sweetness Potency Tier: Cyclamate vs. Saccharin, Aspartame, Acesulfame K, and Sucralose

In a comparative tabulation across sweeteners, sodium cyclamate exhibits a relative sweetness of 30–50× sucrose (0 kcal/g) versus sodium saccharin at 200–700×, aspartame at 200×, acesulfame K at 200×, and sucralose at 600×. This deliberately lower potency eliminates micron-scale dosing challenges, enabling formulation precision that high-potency sweeteners inherently lack [1]. The potency gap — cyclamate being at most 1/4 as sweet as saccharin and 1/12 as sweet as sucralose — translates to larger mass fractions in finished products, with direct implications for bulking agent selection and cost-per-unit-sweetness calculations [2].

sweetness potency relative sweetness high-intensity sweeteners

Evidence 2 – Synergistic Sweetness Potentiation in Binary Mixtures: Cyclamate–Saccharin 10:1 Blend

In a controlled taste panel study, a 10:1 ratio of cyclamate to saccharin produced sweetness intensity exceeding the additive prediction from the individual component dose–response curves — a phenomenon characterised as sweetness potentiation [1]. The same study demonstrated that off-taste (bitter/metallic) was minimised in the mixture to a level below that of either component tested at corresponding concentrations [2]. The decrease in off-taste was described as 'more noteworthy when the approximately doubled sweetness of the mixture is considered' [3]. Mechanistically, cyclamate has been shown to function as a positive allosteric modulator (PAM) at the sweet taste receptor, and to inhibit the bitter receptor TAS2R31/TAS2R43 activated by saccharin, providing a dual molecular basis for both synergy and off-taste suppression [4].

sweetener synergy binary mixture potentiation cyclamate-saccharin blend

Evidence 3 – Hydration Chemistry: Hydrophilic vs. Hydrophobic Behaviour and Its Formulation Consequences

Physicochemical characterisation by intrinsic viscosity, Huggins coefficient, apparent specific volume, hydration number, surface tension, and contact angle revealed that sodium cyclamate possesses hydrophilic hydration compatible with bulk water structure — a property it shares with sucrose and maltitol [1]. In contrast, aspartame and alitame exhibit hydrophobic hydration, while acesulfame K is uniquely characterised by negative hydration [2]. When mixed with sucrose at equi-sweet concentrations (matched to 10% w/v sucrose), sucrose/cyclamate blends demonstrated positive sweetness synergy, whereas sucrose/aspartame blends produced significant sweetness suppression [3]. The mechanistic explanation — synergy occurs when components share identical hydration types — provides a predictive framework: cyclamate synergises with bulk (hydrophilic) sweeteners; aspartame does not [4].

hydration chemistry sweetener synergy mechanism water structure compatibility

Evidence 4 – Thermal and pH Stability vs. Aspartame and Saccharin Under Processing Conditions

A 10% aqueous solution of sodium cyclamate exhibits a neutral pH of 6.5 and demonstrates stability to heat, light, and air, with a decomposition temperature of approximately 280 °C and no caramelisation reaction occurring [1]. The compound is stable across the pH range 3–8, though slight decomposition may occur under strongly acidic conditions while it remains stable in alkaline environments [2]. In direct contrast, aspartame is explicitly not heat-stable and loses sweetness upon heating, precluding its use in baked goods and thermally processed foods [3]. Sodium saccharin, while heat-stable, undergoes sweetness disappearance when heated under acidic conditions, further narrowing its formulation window relative to cyclamate [4].

thermal stability pH stability sweetener processing baked goods

Evidence 5 – Regulatory ADI Profile: Cyclamate vs. Saccharin, Aspartame, Acesulfame K, and Sucralose Across Jurisdictions

Regulatory acceptable daily intake (ADI) values quantify the toxicologically permissible daily exposure for each sweetener and directly constrain maximum use levels in formulated products. For cyclamate (expressed as cyclamic acid), the JECFA ADI is 0–11 mg/kg bw [1], while EFSA lowered its ADI from 11 to 7 mg/kg bw in 2000 following revised metabolic conversion-rate data for cyclohexylamine [2]. Comparative ADI values (JECFA/EFSA, mg/kg bw) are: saccharin 5/5, aspartame 40/40, acesulfame K 15/9, and sucralose 15/15 [3]. Critically, cyclamate is banned by the US FDA (ADI = NA) since 1970, yet approved in over 50 countries including the EU [4]. The 7 mg/kg EFSA ADI is comparatively restrictive; for a 70 kg adult, the cyclamate ADI ceiling is 490 mg/day versus 2,800 mg/day for aspartame, directly impacting maximum permissible inclusion rates in beverages and tabletop products.

acceptable daily intake ADI food additive regulation global regulatory comparison

Evidence 6 – Bitterness Profile vs. Acesulfame K and Saccharin: Concentration-Dependent Sensory Differentiation

In a systematic sensory evaluation by Schiffman et al. (1995), 16 trained tasters provided sweetness and bitterness intensity ratings for 19 sweeteners across concentrations [1]. High-potency sweeteners — including acesulfame K, sodium saccharin, rebaudioside A, stevioside, and neohesperidin dihydrochalcone — exhibited increasing bitterness as concentration rose. Sodium cyclamate, grouped with lower-potency sweeteners including fructose, sucrose, and lactitol, showed a divergent profile: bitterness did not escalate with increasing concentration to the same degree [2]. Later pharmacophore modelling corroborated this finding, ranking acesulfame K as having the strongest bitter aftertaste and cyclamate as the smallest among tested sweeteners [3]. In a separate head-to-head sensory comparison of four sweeteners in water solutions, sodium cyclamate and aspartame were deemed the best sucrose substitutes due to their sensory profiles most closely resembling sucrose, whereas sodium saccharin and acesulfame K exhibited significantly more prominent metallic and bitter attributes [4].

bitterness intensity sensory profiling high-intensity sweetener aftertaste

Sodium N-Cyclohexylsulfamate: Four Evidence-Backed Application Scenarios for Targeted Procurement


Scenario 1 – Cost-Optimised Carbonated Beverage and Syrup Formulations for EU and Asian Markets

Sodium cyclamate's low cost — consistently documented as 'less expensive than most sweeteners, including sucralose' — combined with its heat and pH stability (pH 3–8, decomposition ~280 °C) and a sweetness potency of 30–50× sucrose, makes it the preferred economic sweetener base for carbonated soft drinks, fruit-juice-based drinks, and syrup concentrates in jurisdictions where it is permitted [1]. The EU maximum permitted level of 250 mg/L in soft drinks (Directive 2003/115/EC) is directly informed by the EFSA ADI of 7 mg/kg bw, providing a precise regulatory ceiling for formulation: a 250 mg/L cyclamate-sweetened beverage delivers approximately 7.5–12.5 g sucrose-equivalent sweetness per litre, sufficient as a primary or partial sugar substitute [2]. Where the US FDA ban precludes domestic use, cyclamate remains the dominant high-intensity sweetener choice in over 50 countries including EU member states, China, India, and much of Southeast Asia [3].

Scenario 2 – Synergistic Sweetener Blend Design Using the Cyclamate–Saccharin 10:1 Ratio for Off-Taste Mitigation

The established 10:1 cyclamate:saccharin blend historically defined commercial artificial sweetener products because saccharin provided intense sweetness (200–700× sucrose) while cyclamate simultaneously reduced the bitter/metallic aftertaste of saccharin and contributed sweetness potentiation beyond the additive prediction [1]. Formulators targeting sucrose-like taste profiles with reduced calorie content can exploit this synergistic pair: cyclamate's hydrophilic hydration assures compatibility with bulk sweeteners (sucrose, maltitol) for further blend complexity, whereas substituting aspartame in such blends would introduce hydrophobic hydration-driven suppression [2]. The blend is particularly suited for tabletop sweeteners, low-calorie frozen desserts, salad dressings, jams, and confectionery — all categories where the 10:1 mixture was commercially validated between 1960 and 1970 prior to the US cyclamate ban [3].

Scenario 3 – Thermally Processed Foods, Baked Goods, and Sterilised Products Requiring Heat-Stable Sweetening

For baked goods, hard candies, sterilised canned products, and other thermally processed foods where processing temperatures routinely exceed 100 °C, sodium cyclamate's decomposition temperature of approximately 280 °C provides unambiguous thermal headroom [1]. In this application space, cyclamate functionally displaces aspartame — which irreversibly loses sweetness upon heating [2] — and competes on cost with sucralose (also heat-stable at 600× potency, but substantially more expensive per unit sweetness) [3]. The neutral pH (6.5) of a 10% cyclamate solution and its stability to light and air further reduce degradation concerns during extended shelf-life storage. Procurement should note that saccharin, while also heat-stable in neutral conditions, loses sweetness under the combined heat-plus-acidity conditions common to fruit-based baked fillings and acidic confectionery, narrowing its applicability relative to cyclamate .

Scenario 4 – Pharmaceutical Excipient and Medicated Chewing Gum Formulations Leveraging Cyclamate's Sensory Profile

The finding that sodium cyclamate — alongside aspartame — exhibits the sensory profile closest to sucrose among four tested synthetic high-intensity sweeteners makes it a preferred sweetening excipient in pharmaceutical syrups, chewable tablets, and medicated chewing gums where taste-masking of bitter active pharmaceutical ingredients (APIs) is critical [1]. In medicated chewing gum development, sodium cyclamate has been directly studied alongside potassium acesulfame, aspartame, and sodium saccharin; all compositions except those with sodium saccharin demonstrated corrective taste properties with a similar sweet–sour balance, confirming cyclamate's compatibility with pharmaceutical flavour systems [2]. Its non-cariogenic nature and compatibility with sugar alcohols (sorbitol, xylitol, maltitol) further support its use in oral health-oriented pharmaceutical formats, particularly in EU and Asian markets where cyclamate is regulatory-approved for both food and non-medicinal ingredient applications [3].

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